7-Azatryptophan

Fluorescence spectroscopy Protein labeling Spectral unmixing

7-Azatryptophan (7-AW) is a specialized non-coded amino acid featuring a 46-65 nm red-shifted emission and single-exponential decay versus tryptophan. This clean spectral signature enables selective excitation in multi-protein complexes and quantitative FRET, while its 10-fold quantum yield increase upon burial makes it a superior probe for protein folding HTS. Supplied as monohydrate, high purity is essential for auxotrophic incorporation and minimizing fluorescence artifacts.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1137-00-4
Cat. No. B074794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azatryptophan
CAS1137-00-4
Synonyms7-azatryptophan
7-azatryptophan, (+-)-isomer
7-azatryptophan, (S)-isome
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2CC(C(=O)O)N)N=C1
InChIInChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)
InChIKeySNLOIIPRZGMRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azatryptophan (CAS 1137-00-4): A Red-Shifted, Spectrally Distinguishable Tryptophan Isostere for Fluorescence-Based Protein and Peptide Studies


7-Azatryptophan (7-AW) is a non-coded, isosteric analogue of the canonical amino acid L-tryptophan (Trp, W) in which the CH group at position 7 of the indole ring is replaced by a nitrogen atom [1]. This atomic mutation yields a compound with dramatically altered photophysics: its absorption maximum is red-shifted by approximately 10 nm and its fluorescence emission maximum is red-shifted by 46–65 nm relative to Trp, enabling its selective excitation and detection in the presence of native Trp residues [2]. Unlike Trp, which exhibits complex multi-exponential fluorescence decay, 7-AW displays single-exponential decay in aqueous solution, simplifying quantitative analysis [3]. Its fluorescence quantum yield and lifetime are exquisitely sensitive to local polarity and hydration, making it an exceptional environmental probe for studying protein folding, protein–protein interactions, and ligand binding [4]. Furthermore, 7-AW can be biosynthetically incorporated into proteins in Trp-auxotrophic expression systems and chemically synthesized into peptides via standard solid-phase methods, offering versatile routes for site-specific labeling [5].

Why Generic Tryptophan or Other Fluorescent Amino Acids Cannot Substitute for 7-Azatryptophan in Specialized Research Applications


Although 7-Azatryptophan (7-AW) shares the same core indole scaffold and backbone connectivity as L-tryptophan (Trp), its single atom substitution (CH→N) fundamentally alters its electronic structure, leading to a suite of photophysical properties that are unattainable with Trp or other common analogues [1]. Trp's fluorescence emission is centered near 350 nm and overlaps significantly with nucleic acid fluorescence, complicating its use in cellular or DNA-binding studies; 7-AW's emission is red-shifted by 46–65 nm, moving it into a spectrally clean region [2]. Moreover, Trp's fluorescence decay is notoriously multi-exponential, hindering accurate lifetime-based quantification, whereas 7-AW exhibits a clean, single-exponential decay profile in aqueous solution [3]. Other analogues like 5-hydroxytryptophan (5-OH-Trp) also offer red-shifted emission, but they often exhibit complex photophysics, lower quantum yields in water, or greater structural perturbation [4]. Consequently, 7-AW is not a generic substitute for Trp but a specialized tool designed for applications demanding unambiguous spectral discrimination, simplified quantitative analysis, or exquisite environmental sensitivity.

Quantitative Evidence of 7-Azatryptophan's Differentiation from Tryptophan and Common Analogues


Significant Red-Shift in Absorption and Fluorescence Emission Enables Spectral Discrimination

The replacement of the CH group at position 7 of the indole ring with a nitrogen atom in 7-Azatryptophan (7-AW) results in a pronounced red-shift of both its absorption and fluorescence emission maxima relative to L-tryptophan (Trp). This spectral shift allows 7-AW to be selectively excited and detected even in the presence of a large excess of native Trp residues, which is critical for studying proteins or peptides where Trp is abundant [1].

Fluorescence spectroscopy Protein labeling Spectral unmixing

Superior Fluorescence Lifetime Properties for Quantitative Analysis

Unlike L-tryptophan (Trp), which exhibits a complex, multi-exponential fluorescence decay due to the presence of multiple ground-state rotamers, 7-Azatryptophan (7-AW) displays a clean, single-exponential decay in aqueous solution. This simplifies lifetime-based quantification and enables more accurate determination of rotational correlation times and energy transfer efficiencies [1][2].

Time-resolved fluorescence Fluorescence lifetime imaging (FLIM) Protein dynamics

High Sensitivity to Local Polarity and Hydration as an Environmental Probe

7-Azatryptophan (7-AW) exhibits a dramatic increase in fluorescence quantum yield when transferred from a polar, aqueous environment to a nonpolar, hydrophobic environment (e.g., the interior of a folded protein). This environmental sensitivity is far more pronounced than that of L-tryptophan (Trp), making 7-AW an exceptional probe for monitoring conformational changes, ligand binding, and protein folding [1][2].

Solvatochromism Protein folding Hydrophobic core

Quantified Impact on Protein-Ligand Binding Affinity: A 10-Fold Reduction in Thrombin Affinity

When 7-Azatryptophan (7-AW) is substituted for a specific L-tryptophan (Trp) residue in the hirudin protein (a thrombin inhibitor), the binding affinity for thrombin is reduced by exactly one order of magnitude. This quantifiable effect is attributed to the lower hydrophobicity of the 7-azaindole ring compared to indole [1].

Protein engineering Binding affinity Structure-activity relationship

Competitive Inhibition of α-Chymotrypsin with Defined Ki

A synthetic tripeptide containing 7-Azatryptophan (NAc-Pro-7-azatryptophan-Asn-NH2) acts as a competitive inhibitor of the serine protease α-chymotrypsin. The Ki value for this interaction has been determined, providing a quantitative measure of its inhibitory potency [1].

Enzyme inhibition Protease assay Peptide inhibitor

Biosynthetic Incorporation Efficiency Comparable to Tryptophan in E. coli Expression Systems

7-Azatryptophan (7-AW) can be efficiently incorporated into recombinant proteins in Escherichia coli Trp-auxotrophic strains, with incorporation levels that approach those of native L-tryptophan (Trp). This high efficiency is crucial for producing sufficient quantities of labeled protein for biophysical studies [1].

Non-canonical amino acid Recombinant protein Auxotrophic strain

Optimal Research and Industrial Applications for 7-Azatryptophan Based on Quantified Performance Advantages


Fluorescence-Based Studies of Protein-Protein and Protein-Peptide Interactions

7-Azatryptophan (7-AW) is uniquely suited for monitoring binding events in multi-protein complexes or peptide-ligand interactions due to its 46–65 nm red-shifted emission and single-exponential decay profile. When incorporated into one binding partner, its fluorescence can be selectively monitored without interference from the intrinsic Trp fluorescence of the other partner(s). This is exemplified by studies of the calmodulin-peptide interaction, where a 7-AW-containing peptide exhibited a 2-fold increase in binding affinity (Kd improved from 210 pM to 109 pM) relative to the wild-type Trp peptide, while also providing a clear, polarity-sensitive fluorescent signal to report on the binding interface [1]. For procurement, this application demands high-purity 7-AW with consistent spectral properties and low levels of fluorescent contaminants to ensure reliable quantitative measurements.

Design of Intrinsic Fluorescent Probes for Heme and Metal Ion Sensing

7-AW can be incorporated into short synthetic peptides to create turn-on or turn-off fluorescent sensors for biologically relevant small molecules. A notable example is a 7-AW-containing peptide (CP3) that binds hemin (Fe3+-protoporphyrin IX) with concomitant quenching of the 7-AW fluorescence [2]. This quenching is concentration-dependent and can be calibrated to quantify free heme levels in cellular lysates or to monitor dynamic changes in labile heme pools upon exposure to stimuli like UVA radiation [2]. The red-shifted emission of 7-AW (λem ≈ 396 nm) helps minimize overlap with cellular autofluorescence compared to Trp-based sensors. For industrial development of such assays, 7-AW must be supplied in a form suitable for solid-phase peptide synthesis (e.g., Fmoc-7-AW-OH) and with documented purity and enantiomeric excess.

Protein Folding and Stability Studies Using Site-Specific Fluorescent Reporters

Because the fluorescence quantum yield of 7-AW is heavily quenched in water but increases up to 10-fold when buried in a hydrophobic protein core, it serves as an exquisitely sensitive reporter of protein folding, unfolding, and local conformational dynamics [3]. Unlike Trp, whose quantum yield changes only modestly (~2-fold) upon burial, 7-AW provides a much higher signal-to-noise ratio for detecting partially folded intermediates or subtle structural perturbations induced by mutations or ligand binding. This property is particularly valuable in high-throughput screening (HTS) campaigns for protein stabilizers or destabilizers, where a robust and quantifiable fluorescence change is essential. Procuring 7-AW with high chemical purity and low heavy metal content is critical to avoid artifacts in these sensitive biophysical assays.

Recombinant Production of Site-Specifically Labeled Proteins for NMR and FRET Studies

The efficient biosynthetic incorporation of 7-AW into proteins in E. coli auxotrophic expression systems (>90% substitution efficiency) enables the cost-effective production of uniformly or site-specifically labeled proteins for advanced structural and biophysical studies [4]. For instance, proteins labeled with 7-AW can be used as FRET donors or acceptors due to its red-shifted emission and favorable spectral overlap with common acceptor dyes. Additionally, the single-exponential fluorescence decay of 7-AW simplifies the interpretation of FRET efficiency measurements, making it a superior choice over Trp for quantitative distance measurements in proteins. This application requires 7-AW of high purity and sterility for use in bacterial culture media, as any contaminating Trp would compete for incorporation and reduce labeling efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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